molecular formula C7H6Cl2N2O2 B1330080 3,5-Dichloro-4-hydroxybenzohydrazide CAS No. 23964-29-6

3,5-Dichloro-4-hydroxybenzohydrazide

Cat. No. B1330080
CAS RN: 23964-29-6
M. Wt: 221.04 g/mol
InChI Key: YAECGTGIGJYKPO-UHFFFAOYSA-N
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Description

The compound 3,5-Dichloro-4-hydroxybenzohydrazide is a derivative of benzohydrazide with chloro and hydroxy substituents on the benzene ring. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with chloro and hydroxy substituents have been studied for their potential applications in antibiotic biosynthesis and for their antibacterial activities .

Synthesis Analysis

The synthesis of chlorinated benzohydrazide derivatives typically involves the reaction of substituted benzaldehydes with benzohydrazides in the presence of a solvent such as methanol or ethanol. For example, the synthesis of N'-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide and N'-(2,4-dichlorobenzylidene)-4-dimethylaminobenzohydrazide was achieved by condensation reactions of 4-dimethylaminobenzohydrazide with chlorinated salicylaldehydes . Similarly, the synthesis of N'-(2,4-Dimethoxybenzylidene)-3,4,5-trihydroxybenzohydrazide involved the reaction of 3,4,5-trihydroxybenzoylhydrazide with a dimethoxybenzaldehyde .

Molecular Structure Analysis

The molecular structures of chlorinated benzohydrazide derivatives are characterized by the presence of hydrogen bonding and the dihedral angles between aromatic rings. For instance, the crystal structure of N'-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide shows two hydrazone molecules linked by an N–H⋯O hydrogen bond . The dihedral angle between the benzene rings in N'-(3-Hydroxybenzylidene)-4-methylbenzohydrazide is reported to be 2.9°, indicating nearly coplanar rings .

Chemical Reactions Analysis

The chemical reactivity of chlorinated benzohydrazides is influenced by the presence of electron-withdrawing chloro groups and electron-donating hydroxy groups. These substituents can affect the electrophilic and nucleophilic properties of the compound, which in turn can influence its participation in various chemical reactions, such as condensation to form hydrazone linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzohydrazides include their solubility in organic solvents, melting points, and the formation of crystalline structures with specific space groups. For example, the compound 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide crystallizes in the monoclinic space group P2/n . The presence of hydroxy groups also facilitates the formation of hydrogen bonds, which can influence the compound's solubility and stability .

Scientific Research Applications

Chemical Synthesis and Products

  • The reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst resulted in bis(3,5-dichloro-4-hydroxyphenyl)methane, demonstrating an unexpected product from the normal reduction of carboxylic acid (Ritmaleni, Notario, & Yuliatun, 2013).

Chromogenic Systems

  • 3,5-Dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system, when coupled with the enzyme oxidation of uric acid, provides a reliable method for assaying uric acid in biological fluids (Fossati & Prencipe, 2010).

Antimicrobial Studies

  • Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using 4-hydroxybenzohydrazide revealed significant antibacterial and antifungal activities for some compounds (Nagalakshmi, 2008).

Environmental Implications

  • Investigation into the environmental fate of 3,5-dichloro-p-anisyl alcohol under anaerobic conditions revealed insights into the biotransformation reactions of chloroaromatic fungal metabolites (Verhagen, Swarts, Wijnberg, & Field, 1998).

Structural Analyses

  • Study of the title compound, C14H9BrCl2N2O2, formed from 3,5-dichloro-2-hydroxybenzaldehyde and 3-bromobenzohydrazide, revealed interesting structural properties through X-ray crystallography (Zhu, Wei, & Zhu, 2008).

Quantum Chemical Studies

Medicinal Chemistry

  • Cobalt(III) complexes with Schiff base ligands derived from hydrazone, including (E)‐N′‐(3,5‐dichloro‐2‐hydroxybenzylidene)‐4‐hydroxybenzohydrazide, were studied for potential binding to major protease SARS‐CoV‐2 and ACE-2 (Parvarinezhad, Salehi, Kubicki, & Eshaghi Malekshah, 2022).

Safety And Hazards

3,5-Dichloro-4-hydroxybenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dichloro-4-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECGTGIGJYKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178674
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-hydroxybenzohydrazide

CAS RN

23964-29-6
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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